P450BM-3 Enzyme Hydroxylation Specificity: 12-Oxotridecanoic Acid vs. Saturated Fatty Acids
When the preferred ω-1 hydroxylation site is blocked by the 12-oxo group, bacterial P450BM-3 oxidizes 12-oxotridecanoic acid exclusively at the ω-2 position to yield 11-hydroxy,12-oxotridecanoic acid [1]. This site-specificity directly contrasts with the enzyme's activity on the unsubstituted analog, lauric acid (C12:0), which is hydroxylated at multiple positions including ω-1, ω-2, and ω-3 [2]. This shift in regioselectivity provides a powerful tool for probing the active site geometry of CYP450 enzymes.
| Evidence Dimension | Regioselectivity of hydroxylation by P450BM-3 |
|---|---|
| Target Compound Data | Exclusive ω-2 hydroxylation; yields 11-hydroxy,12-oxotridecanoic acid |
| Comparator Or Baseline | Lauric acid (C12:0) is hydroxylated at ω-1, ω-2, and ω-3 positions |
| Quantified Difference | Target shows a shift from multiple hydroxylation sites to a single, exclusive ω-2 site |
| Conditions | P450BM-3 enzyme (0.25-1 μM) incubated with 12-oxotridecanoic acid (up to 1200 μM) or lauric acid (C12:0) at 100 μM, with NADPH initiation [1]. |
Why This Matters
This unique regioselectivity profile confirms that 12-oxotridecanoic acid is not a generic fatty acid but a specific probe that can be used to map P450 enzyme active site constraints, making it a non-substitutable reagent for studies on CYP450 mechanism and substrate specificity.
- [1] McCarty, K. D., Tateishi, Y., & Guengerich, F. P. (2025). Cytochrome P450BM-3 and P450 11A1 retain Compound I (FeO3+) chemistry with electrophilic substrates poised for Compound 0 (Fe3+O2-) reactions. Journal of Biological Chemistry, 301(7), 110378. View Source
- [2] Cryle, M. J., et al. (2003). The role of the conserved threonine in P450BM-3 substrate recognition. Biochemical and Biophysical Research Communications, 308(1), 176-180. View Source
